molecular formula C8H13BrO2 B1290965 7-Bromo-7-octenoic acid CAS No. 732248-52-1

7-Bromo-7-octenoic acid

Cat. No.: B1290965
CAS No.: 732248-52-1
M. Wt: 221.09 g/mol
InChI Key: RDWFNHQYPDTHSM-UHFFFAOYSA-N
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Description

7-Bromo-7-octenoic acid: is a chemical compound with the molecular formula C8H13BrO2 . It is an octenoic acid derivative, which is a subclass of carboxylic acids. This compound is a stable solid at room temperature and has a melting point of 48-50°C. It is characterized by the presence of a bromine atom attached to the seventh carbon of the octenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-7-octenoic acid typically involves the bromination of 7-octenoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh carbon position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-7-octenoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-octenoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted octenoic acids.

    Oxidation Reactions: Products include oxidized derivatives like carboxylic acids.

    Reduction Reactions: The primary product is 7-octenoic acid.

Scientific Research Applications

Chemistry: 7-Bromo-7-octenoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-Bromo-7-octenoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    7-Chloro-7-octenoic acid: Similar structure but with a chlorine atom instead of bromine.

    7-Iodo-7-octenoic acid: Similar structure but with an iodine atom instead of bromine.

    7-Fluoro-7-octenoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 7-Bromo-7-octenoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

7-bromooct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWFNHQYPDTHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641253
Record name 7-Bromooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732248-52-1
Record name 7-Bromooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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